Cas no 134099-29-9 (3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde)
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde
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- Inchi: 1S/C8H3ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H
- InChI Key: CDCWLEOQMJPGJL-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(C(F)(F)F)=C(F)C(Cl)=C1
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC53573-250mg |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde |
134099-29-9 | 97% | 250mg |
£120.00 | 2025-02-21 | |
| Apollo Scientific | PC53573-1g |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde |
134099-29-9 | 97% | 1g |
£360.00 | 2025-02-21 | |
| Apollo Scientific | PC53573-5g |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde |
134099-29-9 | 97% | 5g |
£1080.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578183-250mg |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde |
134099-29-9 | 98% | 250mg |
¥1244.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578183-1g |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde |
134099-29-9 | 98% | 1g |
¥4317.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578183-5g |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde |
134099-29-9 | 98% | 5g |
¥12939.00 | 2024-08-09 | |
| abcr | AB598973-250mg |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde; . |
134099-29-9 | 250mg |
€253.60 | 2024-07-24 | ||
| abcr | AB598973-1g |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde; . |
134099-29-9 | 1g |
€680.80 | 2024-07-24 | ||
| abcr | AB598973-5g |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde; . |
134099-29-9 | 5g |
€1962.40 | 2024-07-24 |
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde Suppliers
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde
Introduction to 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde (CAS No. 134099-29-9)
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde (CAS No. 134099-29-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aromatic aldehyde, characterized by its chloro, fluoro, and trifluoromethyl substituents, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The compound's molecular structure, featuring a benzaldehyde core with multiple halogen atoms, imparts distinct reactivity patterns that are exploited in the development of novel therapeutic agents.
The significance of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde lies in its versatility as a building block in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring creates a balance of reactivity that allows for diverse functionalization strategies. This property is particularly advantageous in the construction of complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug design.
In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that substituents such as chloro, fluoro, and trifluoromethyl can significantly modulate the pharmacokinetic and pharmacodynamic properties of molecules. For instance, fluorine atoms are known to enhance metabolic stability and improve oral bioavailability, while chlorine atoms can serve as handles for further chemical modifications. The combination of these substituents in 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde makes it an attractive candidate for exploring new drug candidates.
One of the most compelling applications of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in numerous diseases, including cancer. By targeting specific kinases, small molecule inhibitors can disrupt aberrant signaling networks and restore normal cellular function. The aldehyde functionality of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde allows for facile condensation reactions with amines or hydrazines, enabling the rapid assembly of kinase inhibitors with tailored scaffolds.
Recent advancements in computational chemistry have further highlighted the potential of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde as a key intermediate. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing ligands with high affinity for protein targets. By leveraging virtual screening techniques, researchers can predict optimal modifications to enhance binding interactions. This approach has been successfully applied to identify novel inhibitors with improved potency and selectivity.
The role of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde extends beyond kinase inhibition. It has also been explored as a precursor in the development of antiviral and antibacterial agents. The structural features of this compound allow for the creation of molecules that can interfere with viral replication or bacterial metabolic pathways. For example, derivatives of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde have shown promise in inhibiting enzymes essential for viral polymerization or bacterial cell wall synthesis.
In addition to its pharmaceutical applications, 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde has found utility in materials science. Its ability to undergo cross-coupling reactions makes it a valuable starting material for synthesizing conjugated polymers used in organic electronics. These polymers exhibit excellent charge transport properties and are being investigated for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions followed by selective functional group transformations. The use of advanced catalytic systems has enabled more efficient and sustainable production methods, reducing waste and improving yields.
Future research directions for 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde may focus on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies could further enhance its accessibility, allowing for broader exploration of its potential. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible therapeutic solutions.
In conclusion, 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde (CAS No. 134099-29-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity patterns make it an indispensable tool in pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to grow, so too will its impact on advancing scientific knowledge and technological innovation.
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